4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method involves the use of cyanthioacetamide in place of cyanacetamide .
Industrial Production Methods
Industrial production methods for this compound often rely on the availability of fluorinated synthetic blocks and effective fluorinating reagents. The use of reliable fluorination technology and the accumulation of advanced knowledge in fluorine chemistry have accelerated the development of efficient production processes .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for radical bromination and palladium catalysts for regioselective coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized pyridine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, disrupting key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-carbonitrile
- 3-(Trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific trifluoromethyl and pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-1-2-14-8-7(6)5(3-13)4-15-8/h1-2,4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAWHULIVFKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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